molecular formula C8H15BO4 B8211196 4-Carbxlic acid methy ester cyclohexane boronic acid

4-Carbxlic acid methy ester cyclohexane boronic acid

Cat. No.: B8211196
M. Wt: 186.02 g/mol
InChI Key: BZCROUDJTUPKBE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Carbxlic acid methy ester cyclohexane boronic acid typically involves the reaction of cyclohexane derivatives with boronic acid reagents. One common method is the hydroboration of cyclohexene followed by oxidation to yield the boronic acid . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or platinum to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale hydroboration processes followed by purification steps such as crystallization or chromatography to obtain the desired product with high purity . The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Carbxlic acid methy ester cyclohexane boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert the boronic acid group to a borane.

    Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include boronic esters, borates, and various substituted cyclohexane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Carbxlic acid methy ester cyclohexane boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Another boronic acid derivative commonly used in organic synthesis.

    Methylboronic acid: A simpler boronic acid with a single methyl group.

    Cyclohexylboronic acid: Similar to 4-Carbxlic acid methy ester cyclohexane boronic acid but lacks the ester group.

Uniqueness

This compound is unique due to its combination of a cyclohexane ring, a boronic acid group, and a methyl ester group. This structure provides it with distinct reactivity and stability, making it suitable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

(4-methoxycarbonylcyclohexyl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15BO4/c1-13-8(10)6-2-4-7(5-3-6)9(11)12/h6-7,11-12H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZCROUDJTUPKBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1CCC(CC1)C(=O)OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15BO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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